Cas no 114224-27-0 (6-Bromo-1H-indol-3-ol)

6-Bromo-1H-indol-3-ol 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-1H-indol-3-ol
- 1-Boc-6-bromo-1H-indol-3-ol
- 1H-Indol-3-ol, 6-broMo-
- 114224-27-0
- DB-060599
- SCHEMBL2804219
- DTXSID60701501
- AB60347
- 6-bromoindoxyl
-
- インチ: InChI=1S/C8H6BrNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H
- InChIKey: QWWXZNUEYOUPMC-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1Br)NC=C2O
計算された属性
- せいみつぶんしりょう: 210.96328g/mol
- どういたいしつりょう: 210.96328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 36Ų
6-Bromo-1H-indol-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147181-1g |
6-bromo-1H-indol-3-ol |
114224-27-0 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A199007173-1g |
6-Bromo-1H-indol-3-ol |
114224-27-0 | 95% | 1g |
$520.00 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758031-1g |
6-Bromo-1h-indol-3-ol |
114224-27-0 | 95% | 1g |
¥5742.00 | 2024-08-09 | |
Chemenu | CM147181-1g |
6-bromo-1H-indol-3-ol |
114224-27-0 | 95% | 1g |
$580 | 2021-08-05 |
6-Bromo-1H-indol-3-ol 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
6-Bromo-1H-indol-3-olに関する追加情報
Professional Introduction to 6-Bromo-1H-indol-3-ol (CAS No. 114224-27-0)
6-Bromo-1H-indol-3-ol, with the chemical formula C8H6BNO, is a significant compound in the field of pharmaceutical and medicinal chemistry. Its molecular structure, featuring a brominated indole core, makes it a valuable intermediate in the synthesis of various biologically active molecules. This introduction delves into the compound's properties, applications, and recent advancements in its research and development.
The indole scaffold is a prominent motif in natural products and pharmaceuticals, known for its diverse biological activities. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 3-position in 6-Bromo-1H-indol-3-ol enhances its reactivity, making it a versatile building block for further chemical modifications. This compound has garnered attention due to its role in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic molecules.
In recent years, there has been a surge in research focused on developing novel indole derivatives as potential drug candidates. The bromine substituent in 6-Bromo-1H-indol-3-ol allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the formation of biaryl structures and heterocyclic compounds that exhibit significant pharmacological properties.
One of the most compelling applications of 6-Bromo-1H-indol-3-ol is in the development of small-molecule inhibitors targeting protein-protein interactions. Indole derivatives have shown promise in disrupting oncogenic pathways by inhibiting key enzymes involved in cancer progression. For instance, studies have demonstrated that compounds derived from 6-Bromo-1H-indol-3-ol can selectively inhibit tyrosine kinases, which are overexpressed in many solid tumors. This selectivity is crucial for minimizing side effects and improving patient outcomes.
The hydroxyl group at the 3-position of 6-Bromo-1H-indol-3-ol provides a site for further functionalization, allowing chemists to explore diverse chemical space. This functionality can be exploited to introduce additional substituents that modulate the biological activity of the molecule. For example, etherification or sulfation of the hydroxyl group can enhance water solubility, while acylation or alkylation can alter metabolic stability.
Recent advances in computational chemistry have also contributed to the design of novel derivatives of 6-Bromo-1H-indol-3-ol. Molecular docking studies and virtual screening have enabled researchers to predict binding affinities and identify potential lead compounds with high precision. These computational approaches complement traditional high-throughput screening methods, providing a more efficient pipeline for drug discovery.
The synthesis of 6-Bromo-1H-indol-3-ol itself is another area of active research. While several synthetic routes have been reported, there is ongoing effort to optimize these processes for scalability and sustainability. Green chemistry principles are being increasingly adopted, with an emphasis on minimizing waste and using environmentally benign reagents. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.
In conclusion, 6-Bromo-1H-indol-3-ol (CAS No. 114224-27-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, particularly those targeting cancer and inflammatory diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in the discovery and development of next-generation therapeutics.
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